trans-2-(3,4-Dimethoxyphenyl)cyclopentanol
Overview
Description
trans-2-(3,4-Dimethoxyphenyl)cyclopentanol: is a chemical compound characterized by its unique structural composition It is a cyclopentanol derivative with two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethoxyphenyl)cyclopentanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The product is then subjected to hydrogenation to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3,4-Dimethoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylcyclopentanol derivatives.
Scientific Research Applications
Chemistry: trans-2-(3,4-Dimethoxyphenyl)cyclopentanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and its effects on specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-2-(3,4-Dimethoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-2-(3,4-Dimethoxyphenyl)cyclopentanone
- trans-2-(3,4-Dimethoxyphenyl)cyclopentane
Comparison: trans-2-(3,4-Dimethoxyphenyl)cyclopentanol is unique due to the presence of the hydroxyl group on the cyclopentane ring, which imparts different chemical and physical properties compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
(1S,2R)-2-(3,4-dimethoxyphenyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-15-12-7-6-9(8-13(12)16-2)10-4-3-5-11(10)14/h6-8,10-11,14H,3-5H2,1-2H3/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWLENGGHITAO-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCC2O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CCC[C@@H]2O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230997 | |
Record name | Cyclopentanol, 2-(3,4-dimethoxyphenyl)-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821773-81-2 | |
Record name | Cyclopentanol, 2-(3,4-dimethoxyphenyl)-, (1S,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821773-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanol, 2-(3,4-dimethoxyphenyl)-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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